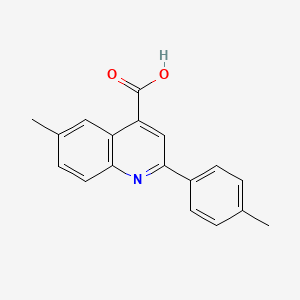
6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid” is a chemical compound with the CAS Number: 18060-34-9 . It has a molecular weight of 277.32 . The IUPAC name for this compound is 6-methyl-2-(4-methylphenyl)-4-quinolinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C18H15NO2/c1-11-3-6-13(7-4-11)17-10-15(18(20)21)14-9-12(2)5-8-16(14)19-17/h3-10H,1-2H3,(H,20,21) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not mentioned in the available resources.Scientific Research Applications
Anticancer Potential
6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid and its derivatives have been explored for their potential in cancer treatment. Microwave irradiation has been used to synthesize these compounds, showing promise in cellular viability tests against various carcinoma cell lines. Some derivatives exhibited significant anticancer activity, indicating a potential role as novel anticancer agents (H. Bhatt, Y. Agrawal, & Manisha J. Patel, 2015).
Photophysical Properties
Research on azole-quinoline-based fluorophores, including this compound derivatives, has revealed interesting photophysical behaviors. These compounds show dual emissions in various solvents, making them potential candidates for applications in fluorescence spectroscopy (Vikas Padalkar & N. Sekar, 2014).
Amylolytic Agents
Some fluorine-bearing derivatives of this compound have been synthesized and tested as amylolytic agents against Aspergillus fungi. These compounds exhibited high to moderate activity, suggesting their potential as antifungal agents (M. Makki, D. Bakhotmah, & R. M. Abdel-Rahman, 2012).
Large-Scale Synthesis
Efficient large-scale synthesis methods for certain this compound derivatives have been developed. These methods are important for the production of compounds with pharmaceutical applications (Markus Bänziger et al., 2000).
Antimicrobial Activity
Studies have also been conducted on the antimicrobial properties of this compound derivatives. Some of these compounds have shown effectiveness against both gram-positive and gram-negative microorganisms, indicating their potential as antibacterial agents (H. Agui et al., 1977).
Safety and Hazards
properties
IUPAC Name |
6-methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-11-3-6-13(7-4-11)17-10-15(18(20)21)14-9-12(2)5-8-16(14)19-17/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOOEVBSNDYHGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1,3-bis[(4-chlorophenyl)sulfanyl]propan-2-ylidene]hydroxylamine](/img/structure/B2732116.png)
![3,7,7-trimethyl-4-(4-nitrophenyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B2732117.png)
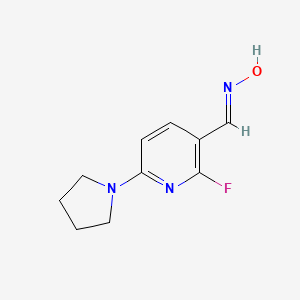
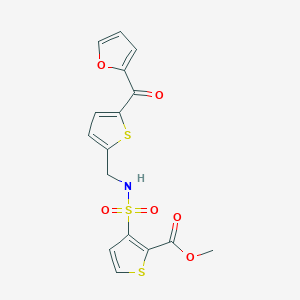
![N-(3-chloro-4-methoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2732122.png)


![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid](/img/structure/B2732126.png)
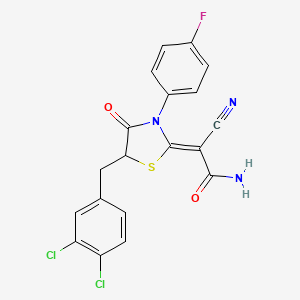

![N-(4-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2732130.png)
![2-[2-(4-Chloro-3,5-dimethylphenoxy)acetamido]acetic acid](/img/structure/B2732134.png)
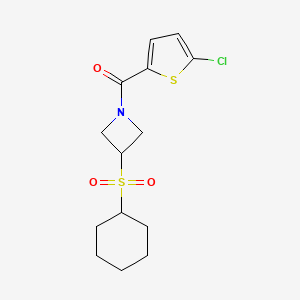
![6-ethyl-N-methyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2732138.png)